6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate
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Description
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate (BTF) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anticancer and Antiangiogenic Activity
Research has shown the potential of 3-arylaminobenzofuran derivatives in cancer therapy. For example, a compound similar to 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate demonstrated strong antiproliferative activity against cancer cells, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent vascular disrupting properties both in vitro and in vivo, making it a promising candidate for cancer treatment (Romagnoli et al., 2015).
Antimicrobial Activities
Another study focused on the synthesis of a derivative similar to the 6-Bromo compound, which was screened for antimicrobial activities. This indicates that such compounds could potentially be used in developing new antimicrobial agents (Gadaginamath & Patil, 2002).
Tubulin Polymerization Inhibition
A study on 2-amino-3-aroylbenzo[b]furan derivatives, structurally related to the 6-Bromo compound, revealed potent inhibition of tubulin polymerization. This activity was particularly prominent when certain substituents were positioned at specific locations on the benzo[b]furan ring. These findings suggest the compound's potential application in targeting microtubule dynamics in cancer cells (Oliva et al., 2020).
Photochromic Properties
Research on heterocyclic fulgides, which include derivatives of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan, highlights their photochromic properties. These properties could be of interest in the development of materials with applications in data storage and optical switches (Rybalkin et al., 2014).
properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(3,4,5-trimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO8/c1-6-29-22(25)19-11(2)30-15-10-14(23)16(9-13(15)19)31-21(24)12-7-17(26-3)20(28-5)18(8-12)27-4/h7-10H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPSIBCAUDCABB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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